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molecular formula C4H5NO2S B1295266 Methyl 2-isothiocyanatoacetate CAS No. 21055-37-8

Methyl 2-isothiocyanatoacetate

Cat. No. B1295266
M. Wt: 131.16 g/mol
InChI Key: GOWGDPFDGIPFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576077B2

Procedure details

Methyl N-(thioxomethylene)glycinate (2.06 g) and thiophene-2-carbohydrazide (2.57 g) in isopropanol (50 ml) was heated at 70° C. while stirring for 16 h. The mixture was allowed to come to r.t. and the formed precipitate collected and heated at reflux in 1.0 M aqueous NaHCO3 solution for 2 h. After cooling to r.t. and acidification with conc. HCl (aq.) the product was extracted into EA, which was washed with brine and then dried over MgSO4 before concentration to dryness to yield crude title compound which was used directly in the next step.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]=[N:3][CH2:4][C:5]([O:7]C)=[O:6].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([NH:16][NH2:17])=O>C(O)(C)C>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]1[N:3]([CH2:4][C:5]([OH:7])=[O:6])[C:2](=[S:1])[NH:17][N:16]=1

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
S=C=NCC(=O)OC
Name
Quantity
2.57 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to r.t.
CUSTOM
Type
CUSTOM
Details
the formed precipitate collected
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in 1.0 M aqueous NaHCO3 solution for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
acidification with conc. HCl (aq.) the product was extracted into EA, which
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 before concentration to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(=CC=C1)C1=NNC(N1CC(=O)O)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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